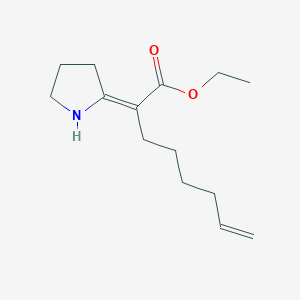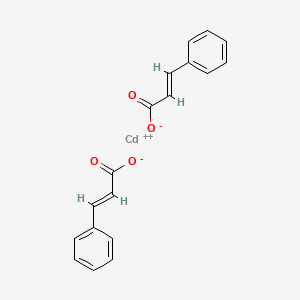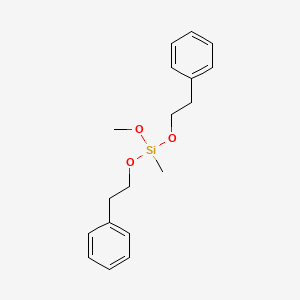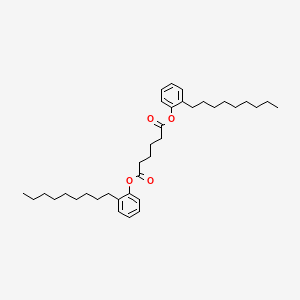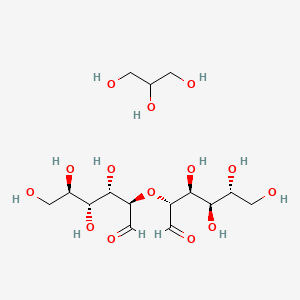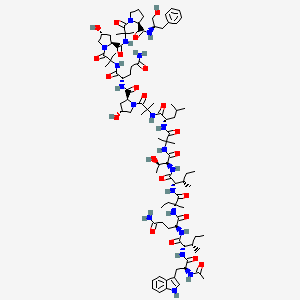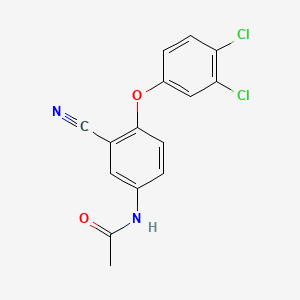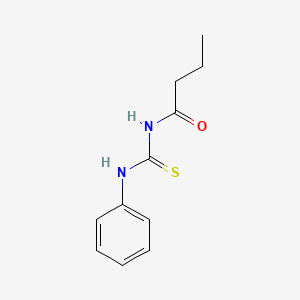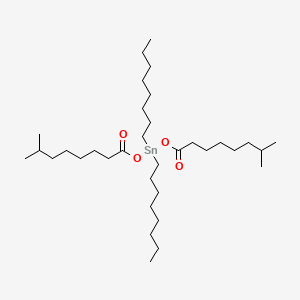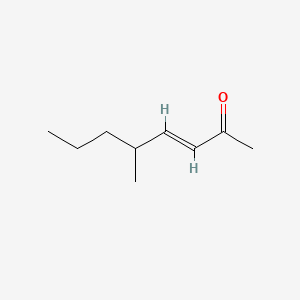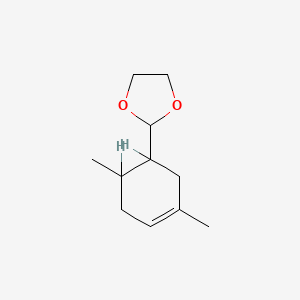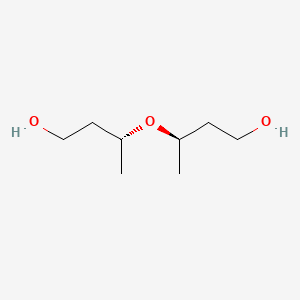
(R*,R*)-(1)-3,3'-Oxydibutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(r*,r*)-(+/-)-3,3’-Oxydibutanol is a chiral compound with two stereocenters, making it an interesting subject for stereochemistry studies. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol typically involves the reaction of butanol derivatives under specific conditions. One common method is the reduction of 3,3’-oxydibutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of (r*,r*)-(+/-)-3,3’-Oxydibutanol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon to facilitate the reduction of 3,3’-oxydibutanal in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(r*,r*)-(+/-)-3,3’-Oxydibutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Scientific Research Applications
(r*,r*)-(+/-)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and stereospecific interactions.
Industry: (r*,r*)-(+/-)-3,3’-Oxydibutanol is used in the production of polymers and other materials where chirality is important.
Mechanism of Action
The mechanism by which (r*,r*)-(+/-)-3,3’-Oxydibutanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but they often include changes in enzyme kinetics or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (r,r)-3,3’-Oxydibutanol**: A stereoisomer with different spatial arrangement.
3,3’-Oxydibutanal: The aldehyde precursor used in the synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol.
3,3’-Oxydibutyric acid: An oxidized form of the compound.
Uniqueness
What sets (r*,r*)-(+/-)-3,3’-Oxydibutanol apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in fields requiring high stereochemical purity.
Properties
CAS No. |
94109-65-6 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(3R)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
ZIYSJVFROIOYRQ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@H](CCO)O[C@H](C)CCO |
Canonical SMILES |
CC(CCO)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


